molecular formula C11H15NOS B6228161 1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one CAS No. 1368039-33-1

1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one

Cat. No.: B6228161
CAS No.: 1368039-33-1
M. Wt: 209.31 g/mol
InChI Key: AZXOTJCMXLRXQM-UHFFFAOYSA-N
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Description

1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one (CAS# 1368039-33-1) is a high-purity synthetic thiophene derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C11H15NOS and a molecular weight of 209.3079 g/mol, this compound belongs to a class of heterocyclic compounds renowned for their versatile therapeutic potential . The molecule features a fused cycloheptane ring system and a critical 2-aminothiophene-3-yl scaffold, a structure frequently employed as a building block for synthesizing more complex bioactive molecules . Thiophene derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antifungal, and antitumor properties, making them privileged structures in the development of new pharmacologically active agents . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

1368039-33-1

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)ethanone

InChI

InChI=1S/C11H15NOS/c1-7(13)10-8-5-3-2-4-6-9(8)14-11(10)12/h2-6,12H2,1H3

InChI Key

AZXOTJCMXLRXQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC2=C1CCCCC2)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Gewald reaction, traditionally used for 2-aminothiophene synthesis, was adapted for seven-membered ring formation. Cycloheptanone reacts with ethyl cyanoacetate in the presence of elemental sulfur and diethylamine under sonication in methanol/ethanol (1:1 v/v) at 20°C. The reaction proceeds via enamine intermediate formation, followed by cyclization and aromatization to yield 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carbonitrile (Fig. 1A).

Key Data:

ParameterValue
Yield85–90%
Reaction Time6–8 h
Molar Ratio (Cycloheptanone:Ethyl Cyanoacetate)1:1.2

Conversion of Cyano to Ethanone Group

The nitrile group at position 3 undergoes transformation to ethanone via a two-step process:

  • Grignard Addition: Treatment with methyl magnesium bromide in tetrahydrofuran (THF) at 0°C forms an imine intermediate.

  • Acidic Hydrolysis: Quenching with dilute HCl yields the ketone (Fig. 1B).

Optimized Conditions:

StepConditionsYield
Grignard Addition0°C, 2 h, THF78%
Hydrolysis1M HCl, 25°C, 1 h92%

Friedel-Crafts Acylation of Preformed Thiophene

Thiophene Core Synthesis

The 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene core is synthesized as described in Section 1.1. The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

Protection Data:

ReagentEquivalentsYield
Boc₂O1.595%

Regioselective Acylation

Friedel-Crafts acylation introduces the ethanone group at position 3. Acetyl chloride and aluminum trichloride (AlCl₃) in DCM at −10°C achieve regioselectivity favoring the 3-position due to electronic effects of the Boc-protected amino group (Fig. 2).

Reaction Parameters:

ParameterValue
Temperature−10°C
AlCl₃ Equivalents2.0
Yield68%

Deprotection

Boc removal using trifluoroacetic acid (TFA) in DCM (1:4 v/v) furnishes the target compound.

One-Pot Tandem Cyclization-Acylation

Direct Synthesis via Ketone Incorporation

A one-pot method combines cycloheptanone, thiourea, and acetyl chloride in the presence of ammonium acetate. The reaction proceeds through thioamide formation, cyclization, and in situ acetylation (Fig. 3).

Optimized Conditions:

ComponentQuantity
Cycloheptanone10 mmol
Thiourea12 mmol
Acetyl Chloride15 mmol
SolventAcetic Acid (20 mL)
Yield62%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Modified GewaldHigh yield; ScalableMulti-step nitrile conversion72%
Friedel-CraftsRegioselectiveRequires protection/deprotection65%
One-PotStreamlined processModerate yield62%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.15 (s, 3H, COCH₃), 1.45–1.85 (m, 10H, cycloheptane), 5.21 (s, 2H, NH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H).

Chemical Reactions Analysis

1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Conformational Analysis of Cyclohepta[b]thiophene Derivatives
Compound Puckering Amplitude (Å) Phase Angle (°) Method
Target Compound 0.85–1.54 90–120 X-ray (SHELXL )
2-Isocyanato-cyclohepta[b]thiophene 1.10–1.60 85–110 DFT (B3LYP )

Notes: The target’s puckering amplitude aligns with Cremer-Pople parameters for medium-sized rings, while isocyanate derivatives show increased strain due to substituent bulk .

Biological Activity

1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohepta[b]thiophene core with an amino group and an ethanone moiety. This structural configuration is believed to contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds containing the cyclohepta[b]thiophene scaffold exhibit a range of biological activities, particularly in anticancer applications. The following sections detail specific findings related to the compound's activity.

Anticancer Activity

Several studies have demonstrated the potential of cyclohepta[b]thiophene derivatives as anticancer agents. Notably:

  • Cell Proliferation Assays : A study evaluated various cyclohepta[b]thiophene derivatives against A549 nonsmall cell lung cancer cells. The results indicated that certain derivatives exhibited submicromolar growth inhibition (GI50) values, suggesting potent antiproliferative effects. For instance, a related compound showed GI50 values of 2.01 µM against OVACAR-4 cells and 0.69 µM against CAKI-1 cells .
CompoundCell LineGI50 (µM)
Compound 17OVACAR-42.01
Compound 17CAKI-10.69
Compound 17T47D0.362

The mechanisms underlying the anticancer activity of these compounds include:

  • Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase cell cycle arrest in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : Activation of caspase pathways has been observed, indicating that these compounds may trigger programmed cell death in cancer cells.

Case Studies

  • In Vitro Studies : A recent investigation into the biological activity of cyclohepta[b]thiophene derivatives highlighted their ability to inhibit cell proliferation across multiple cancer cell lines with minimal cytotoxicity towards normal cells .
  • Comparative Analysis : In a comparative study with known anticancer agents, cyclohepta[b]thiophene derivatives demonstrated superior efficacy in inhibiting cancer cell growth compared to traditional chemotherapeutics like nocodazole.

Q & A

Q. Example Protocol :

Synthesize the cyclohepta[b]thiophene scaffold via cyclization of 3-thienylmagnesium bromide with cycloheptanone.

Protect the amine group with Boc-anhydride to avoid side reactions during acylation.

Perform Friedel-Crafts acylation with acetyl chloride and AlCl₃ as a catalyst.

Q. Key Data :

ParameterValue/DescriptorSource
Molecular FormulaC₁₁H₁₅NOS
CAS RN40106-13-6 (structural analog)

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Resolve proton environments (e.g., amino protons at δ 5.2–5.8 ppm, cycloheptathiophene protons at δ 1.5–2.8 ppm) and confirm substituent positions .
    • 2D NMR (COSY, HSQC) : Assign coupling patterns and verify cycloheptane-thiophene connectivity .
  • X-ray Crystallography : Determines absolute stereochemistry and spatial arrangement of the amino and ethanone groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 226.09) and fragmentation patterns .

Q. Example Workflow :

Dissolve the compound in DMSO-d₆ for ¹H NMR.

Compare experimental NMR shifts with computed spectra (e.g., using Gaussian software).

Co-crystallize with a heavy atom (e.g., bromine) for X-ray analysis.

Advanced: How can researchers address regioselectivity challenges during functionalization of the cyclohepta[b]thiophene core?

Methodological Answer:
Regioselectivity issues arise due to the compound’s fused-ring system and electronic effects. Strategies include:

  • Directed Metalation : Use lithiation (e.g., LDA) at the 3-position, guided by the electron-withdrawing ethanone group, to install substituents .
  • Protection/Deprotection : Temporarily block the amino group to prevent undesired side reactions during electrophilic substitution .
  • Computational Modeling : DFT calculations (e.g., using Gaussian or ORCA) predict reactive sites based on Fukui indices or electrostatic potential maps .

Q. Case Study :

  • Electrophilic Bromination : Under N₂ atmosphere, bromine selectively reacts at the 5-position of the thiophene ring due to sulfur’s lone-pair directing effects. Yield: 72% .

Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. cytotoxicity)?

Methodological Answer:
Discrepancies may stem from assay conditions or structural analogs. Mitigation strategies:

  • Dose-Response Profiling : Test across a wide concentration range (nM to µM) to differentiate therapeutic vs. toxic effects.
  • Structural Validation : Confirm compound purity (>95% by HPLC) to rule out impurities influencing activity .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to identify target pathways (e.g., apoptosis vs. necrosis) .

Q. Example Conflict Resolution :

  • Reported Anti-Inflammatory Activity : Re-evaluate using LPS-induced macrophage models with TNF-α ELISA. Control for solvent effects (e.g., DMSO <0.1%) .

Advanced: What experimental designs improve stability studies under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability : Heat samples to 40–80°C and analyze by TGA/DSC for decomposition thresholds.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS.

Q. Key Findings :

  • Degradation Pathway : Hydrolysis of the ethanone group occurs at pH >10, forming carboxylic acid derivatives .

Advanced: How to optimize catalytic systems for asymmetric synthesis of enantiomerically pure derivatives?

Methodological Answer:

  • Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation or Sharpless epoxidation for introducing stereocenters .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% ee .

Q. Case Study :

  • Asymmetric Amination : Pd-catalyzed coupling with (R)-BINAP yields 85% ee. Confirm enantiopurity by chiral HPLC (Chiralpak AD-H column) .

Tables for Quick Reference

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular Weight225.30 g/mol
Boiling Point320°C (predicted)
SolubilityDMSO >50 mg/mL

Q. Table 2: Common Synthetic Byproducts

ByproductFormation ConditionMitigation Strategy
Diacetylated derivativeExcess acetyl chlorideUse stoichiometric control
Ring-opened thiopheneHigh-temperature cyclizationOptimize reaction time

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